molecular formula C17H15IN4O B11548528 N'-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide

N'-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide

Cat. No.: B11548528
M. Wt: 418.23 g/mol
InChI Key: JBTDKHLIVSBJKO-UFFVCSGVSA-N
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Description

N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indole ring, a phenyl ring substituted with iodine, and an acetohydrazide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide typically involves the condensation of indole-3-carboxaldehyde with 4-iodoaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then treated with hydrazine hydrate to form the final product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Chemical Reactions Analysis

N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising activity as an anti-inflammatory and analgesic agent.

    Medicine: The compound is being explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound binds to the active site of the cyclooxygenase-2 (COX-2) enzyme, inhibiting its activity and reducing the production of pro-inflammatory prostaglandins. This selective inhibition of COX-2 over COX-1 is responsible for its anti-inflammatory and analgesic effects . Additionally, the compound’s ability to induce apoptosis in cancer cells is mediated through the activation of caspase enzymes and the disruption of mitochondrial membrane potential.

Comparison with Similar Compounds

N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C17H15IN4O

Molecular Weight

418.23 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-(4-iodoanilino)acetamide

InChI

InChI=1S/C17H15IN4O/c18-13-5-7-14(8-6-13)19-11-17(23)22-21-10-12-9-20-16-4-2-1-3-15(12)16/h1-10,19-20H,11H2,(H,22,23)/b21-10+

InChI Key

JBTDKHLIVSBJKO-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=CC=C(C=C3)I

Origin of Product

United States

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